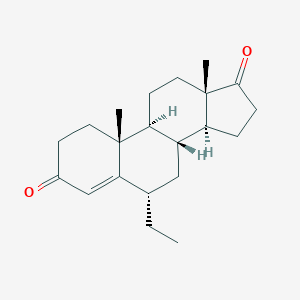![molecular formula C19H12ClN5OS2 B234088 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis method of this compound is complex, and it requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and inflammation. In viral infections, it has been found to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic properties and its ability to inhibit various cellular processes. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its unknown mechanism of action.
Direcciones Futuras
There are several future directions for the research of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide. One direction is to further study its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to investigate its mechanism of action and identify the specific enzymes and proteins it targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a complex chemical compound that has shown potential therapeutic properties in various scientific research studies. Its synthesis method is complex, and it requires expertise in organic chemistry. Future research could focus on further studying its potential therapeutic properties, investigating its mechanism of action, and developing more efficient synthesis methods.
Métodos De Síntesis
The synthesis method of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide involves several steps. The first step is the preparation of 2-amino-5-(1,3,4-thiadiazol-2-yl)phenol, which is then reacted with 2-chloro-1-benzothiophene-3-carboxylic acid to form 3-chloro-N-(2-hydroxy-5-(1,3,4-thiadiazol-2-yl)phenyl)-1-benzothiophene-2-carboxamide. This intermediate is then reacted with 2-methyl-5-nitro-1,2,4-triazole to form the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C19H12ClN5OS2 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
3-chloro-N-[2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN5OS2/c1-10-6-7-11(18-24-25-9-21-23-19(25)28-18)8-13(10)22-17(26)16-15(20)12-4-2-3-5-14(12)27-16/h2-9H,1H3,(H,22,26) |
Clave InChI |
ZEUWQMDNCVMSOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)


![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)

![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)
